molecular formula C48H62N8Zn-2 B12338850 zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene

zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene

Cat. No.: B12338850
M. Wt: 816.4 g/mol
InChI Key: GXHTZKJGBVCYFZ-UHFFFAOYSA-N
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Description

The compound “zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene” is a complex zinc-based compound with a highly intricate structure. This compound is notable for its extensive ring system and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the core ring system followed by the introduction of tert-butyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the complex ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of zinc.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states or the removal of specific functional groups.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis due to its unique structure and reactivity.

    Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.

    Medicine: Explored for its therapeutic potential in treating zinc deficiency and related disorders.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and resistance to degradation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The zinc ion plays a crucial role in stabilizing the structure and facilitating interactions with other molecules. The pathways involved often include the binding of zinc to specific sites on enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, “zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene” stands out due to its extensive ring system and multiple tert-butyl groups, which provide enhanced stability and unique reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C48H62N8Zn-2

Molecular Weight

816.4 g/mol

IUPAC Name

zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene

InChI

InChI=1S/C48H62N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13,16-17,20-21,24,26-27,30-31,34-35,38,42H,14-15,18-19,22-23H2,1-12H3;/q-4;+2

InChI Key

GXHTZKJGBVCYFZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1CCC\2C(C1)C\3[N-]/C2=N\C4=C5C=C(C=CC5=C([N-]4)/N=C\6/C7CC(CCC7C([N-]6)/N=C\8/C9=C(C=CC(=C9)C(C)(C)C)/C(=N3)/[N-]8)C(C)(C)C)C(C)(C)C.[Zn+2]

Canonical SMILES

CC(C)(C)C1CCC2C(C1)C3[N-]C2=NC4=C5C=C(C=CC5=C([N-]4)N=C6C7CC(CCC7C([N-]6)N=C8C9=C(C=CC(=C9)C(C)(C)C)C(=N3)[N-]8)C(C)(C)C)C(C)(C)C.[Zn+2]

Origin of Product

United States

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